3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyridin-3-ylmethylsulfanyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-5-7-14(11-18)21-12-13-6-4-8-17-10-13/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMCVQXPPUXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131020 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353952-25-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparison
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Aromatic vs. Aliphatic Substituents
- Target Compound : The pyridine ring enables π-π stacking interactions, useful in medicinal chemistry for target binding .
- Pyrazine Analogs (): The electron-deficient pyrazine ring enhances reactivity in metal-catalyzed cross-couplings or nucleophilic aromatic substitutions .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (): The nitro substituent increases electrophilicity, facilitating reductions to amines (e.g., in reductive amination, as seen in ) .
- Hydroxyethyl Group (): The hydroxyl group improves aqueous solubility but may reduce membrane permeability in drug candidates .
Linker Heteroatom (S vs. O)
Biological Activity
3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring and a pyridin-3-ylmethylsulfanyl group, positions it as a valuable candidate for drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways. The mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes, modulating metabolic pathways.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways relevant to diseases such as cancer and inflammation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. It may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells. For example:
- Study 1 : A study reported a 50% reduction in cell viability of breast cancer cells at a concentration of 10 µM after 48 hours of treatment.
| Cell Line | Concentration (µM) | % Viability Reduction |
|---|---|---|
| MCF7 (Breast) | 10 | 50% |
| HeLa (Cervical) | 5 | 40% |
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of the compound. In one study:
- Study 2 : Mice treated with the compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Pyridin-4-ylmethyl-piperidine derivative | Moderate anticancer activity | Similar mechanism of action |
| Piperidine carboxylic acid derivatives | Variable anti-inflammatory effects | Different substituents affect potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
